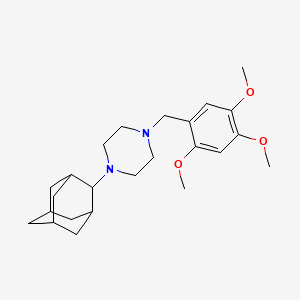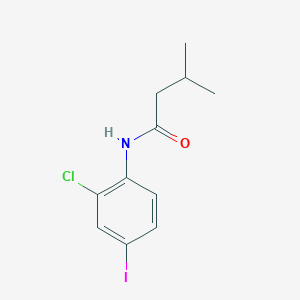
N-(2-methylbenzyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(2-methylbenzyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of fungal and bacterial strains, induce apoptosis in cancer cells, and exhibit fluorescent properties in the presence of metal ions. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using N-(2-methylbenzyl)-4-nitrobenzamide in lab experiments is its low toxicity, which allows for safe handling and testing. Additionally, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer properties, making it a promising candidate for further research. However, one limitation of using N-(2-methylbenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of N-(2-methylbenzyl)-4-nitrobenzamide. One direction is the further study of its mechanism of action, which could lead to the development of more potent antifungal, antibacterial, and anticancer agents. Another direction is the exploration of its potential use in the synthesis of new materials such as polymers and nanoparticles. Additionally, the development of new synthesis methods for N-(2-methylbenzyl)-4-nitrobenzamide could improve its yield and purity, making it more accessible for further research.
合成方法
N-(2-methylbenzyl)-4-nitrobenzamide can be synthesized using several methods, including the reaction of 2-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methylbenzylamine with 4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The yield of the synthesis method varies depending on the reaction conditions, and the purity of the product can be improved by recrystallization.
科学研究应用
N-(2-methylbenzyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N-(2-methylbenzyl)-4-nitrobenzamide has been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-13(11)10-16-15(18)12-6-8-14(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROIZXBWVDCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)




![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)
![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)